N-[4-(benzyloxy)benzoyl]-N'-(5-bromo-2-pyridinyl)thiourea
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Overview
Description
4-(Benzyloxy)-N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide is an organic compound that features a benzamide core substituted with a benzyloxy group and a bromopyridinyl carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)benzoyl]-N'-(5-bromo-2-pyridinyl)thiourea typically involves multiple steps:
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Formation of the Benzyloxy Intermediate: : The initial step involves the preparation of 4-benzyloxybenzoic acid. This can be achieved by reacting 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone.
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Amide Bond Formation: : The benzyloxybenzoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 5-bromopyridin-2-ylamine to form the desired amide bond.
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Thioamide Formation: : The final step involves the introduction of the carbamothioyl group. This can be done by reacting the amide with a thiocyanate source, such as ammonium thiocyanate, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
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Reduction: : Reduction of the nitro group, if present, can be achieved using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(benzyloxy)benzoyl]-N'-(5-bromo-2-pyridinyl)thiourea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which N-[4-(benzyloxy)benzoyl]-N'-(5-bromo-2-pyridinyl)thiourea exerts its effects involves its interaction with specific molecular targets. The benzyloxy and bromopyridinyl groups allow for binding to active sites of enzymes or receptors, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic residues, further modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-N-(pyridin-2-yl)benzamide: Lacks the bromine atom, which may affect its binding affinity and specificity.
4-(Benzyloxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
4-(Benzyloxy)-N-[(5-fluoropyridin-2-yl)carbamothioyl]benzamide: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the bromine atom in N-[4-(benzyloxy)benzoyl]-N'-(5-bromo-2-pyridinyl)thiourea makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can significantly impact the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C20H16BrN3O2S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C20H16BrN3O2S/c21-16-8-11-18(22-12-16)23-20(27)24-19(25)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,22,23,24,25,27) |
InChI Key |
XGPCVYHFUDLAKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=NC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
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